molecular formula C13H18N2O2 B1464479 4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid CAS No. 939795-68-3

4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid

Cat. No. B1464479
M. Wt: 234.29 g/mol
InChI Key: WLRALHURBPKOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that similar compounds, such as “4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid”, are used as intermediates in the synthesis of pharmaceuticals2.



Synthesis Analysis

The synthesis of similar compounds, such as “4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid”, has been documented2. However, the specific synthesis process for “4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid” is not readily available in the sources retrieved.



Molecular Structure Analysis

The molecular structure of “4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid” is not explicitly provided in the sources retrieved. However, a similar compound, “4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile hydrochloride”, has a molecular formula of C13H18ClN33.



Chemical Reactions Analysis

The specific chemical reactions involving “4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid” are not detailed in the sources retrieved. However, similar compounds are used as intermediates in the synthesis of pharmaceuticals2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid” are not explicitly provided in the sources retrieved. However, a similar compound, “4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride”, is reported to be a white solid, soluble in water, and hygroscopic4.


Scientific Research Applications

Pharmaceutical Industry

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Antidiabetic Drug Linagliptin

Linagliptin, a highly potent, selective, long-acting and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes, is chemically known as ®-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione . The presence of impurities in a drug substance can have a significant impact on the quality and safety of the drug product . Therefore, the identification and characterization of process-related impurities can guide us in controlling these impurities within the acceptable level by improving reaction conditions .

Anticancer Agents

Compounds bearing 3-(4-aminopiperidin-1-yl)methyl magnolol scaffold have been synthesized and evaluated as anticancer agents for the treatment of non-small cell lung cancer via targeting autophagy .

Synthesis of Antidiabetic Drug Linagliptin

During the process development of linagliptin, an antidiabetic drug, five new process-related impurities were detected . These impurities were identified, synthesized, and subsequently characterized by their respective spectral data . The identification of these impurities should be useful for quality control and the validation of the analytical method in the manufacture of linagliptin .

Chemical Intermediate

4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile hydrochloride is a chemical intermediate that can be used in the synthesis of various pharmaceutical compounds .

Synthesis of Imatinib

Imatinib, a medication used to treat certain types of cancer, can be synthesized using a compound similar to 4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid . The resulting amine was condensed with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, which was prepared from 4-(chloromethyl)benzonitrile via substitution and hydrolysis reactions, to provide the final product imatinib in good yield and high purity .

Synthesis of Antidepressant Molecules

Piperidine derivatives play a significant role in the synthesis of antidepressant molecules. Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

Piperidine Derivatives in Medicinal Chemistry

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Safety And Hazards

Future Directions

The future directions for “4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid” are not specified in the sources retrieved. However, given its potential as a chemical intermediate, it may have applications in the synthesis of new pharmaceuticals or other chemical compounds.


Please note that this analysis is based on the limited information available and the similarities to related compounds. For a more accurate and detailed analysis, further research and expert consultation are recommended.


properties

IUPAC Name

4-[(4-aminopiperidin-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-12-5-7-15(8-6-12)9-10-1-3-11(4-2-10)13(16)17/h1-4,12H,5-9,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRALHURBPKOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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